molecular formula C20H22N2OS B14384469 1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole CAS No. 89440-11-9

1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole

Cat. No.: B14384469
CAS No.: 89440-11-9
M. Wt: 338.5 g/mol
InChI Key: KVOLEMZKAHGUQU-UHFFFAOYSA-N
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Description

1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group .

Scientific Research Applications

1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The sulfanyl group can undergo redox reactions, affecting cellular redox states. The methoxyphenyl group can interact with hydrophobic pockets in proteins, modulating their functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one
  • 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one

Uniqueness

1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

89440-11-9

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)sulfanyl-2-methyl-2-phenylpropyl]imidazole

InChI

InChI=1S/C20H22N2OS/c1-20(2,16-7-5-4-6-8-16)19(22-14-13-21-15-22)24-18-11-9-17(23-3)10-12-18/h4-15,19H,1-3H3

InChI Key

KVOLEMZKAHGUQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(N2C=CN=C2)SC3=CC=C(C=C3)OC

Origin of Product

United States

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